16alpha-Methyl Prednisolone
Overview
Description
16alpha-Methyl Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of hydrocortisone, modified by the addition of a methyl group at the 16alpha position on the steroid molecule. This modification has been shown to enhance the anti-inflammatory activity of the compound without a corresponding increase in electrolyte disturbance, making it a valuable therapeutic agent in the treatment of conditions such as rheumatoid arthritis .
Synthesis Analysis
The synthesis of 16alpha-Methyl Prednisolone derivatives involves several steps, including the oxidation of dexamethasone to form an aldehyde, followed by the conversion to an oxime and subsequent reaction to form a diazo compound. Specifically, 21-diazo-9 alpha-fluoro-16 alpha-methyl-21-deoxy-[1,2(n)-3H]prednisolone was synthesized with a high specific activity, indicating the potential for high-purity derivatives suitable for biological testing and therapeutic use .
Molecular Structure Analysis
The molecular structure of 16alpha-Methyl Prednisolone is characterized by the presence of a methyl group at the 16alpha position. This structural modification is critical for the compound's enhanced biological activity. The precise positioning of this methyl group is responsible for the altered physiologic properties observed in biological tests, such as increased anti-inflammatory activity .
Chemical Reactions Analysis
Chemical reactions involving 16alpha-Methyl Prednisolone derivatives include the Michael addition, where polar groups are introduced at the 16alpha position to increase water solubility and brain accessibility. These reactions are crucial for creating analogues with improved pharmacological profiles, such as increased potency and better solubility for user-friendly application in human medicine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 16alpha-Methyl Prednisolone derivatives are significantly influenced by the addition of the 16alpha-methyl group. This modification leads to a compound with a strong anti-inflammatory effect, as evidenced by its higher potency compared to prednisolone in clinical settings. The derivatives synthesized do not promote salt and water retention, which is a common side effect of many steroids, thus offering a therapeutic advantage .
Scientific Research Applications
1. Antedrug Concept and Anti-Inflammatory Steroids
- A study led by Park et al. (2006) developed methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (FP16CM) and its derivatives, focusing on the antedrug concept. These steroids exhibited strong binding affinity to the glucocorticoid receptor and demonstrated effective inhibition of nitric oxide production and ear edema in macrophage cells without systemic adverse effects like thymus atrophy and corticosterone suppression. This supports the utility of 16alpha-methyl prednisolone derivatives in developing potent anti-inflammatory steroids with minimized systemic side effects (Park et al., 2006).
2. Development of Steroids with Reduced Side Effects
- Research by Heiman et al. (1990) synthesized and evaluated new steroidal anti-inflammatory antedrugs derived from prednisolone, such as methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate (P16CM). These derivatives exhibited high potency as topical anti-inflammatories with significantly reduced tendencies to cause systemic side effects. These findings contribute to the development of effective steroids with fewer side effects (Heiman et al., 1990).
3. Applications in Veterinary Medicine
- Swanson and Lind (1976) investigated the effects of 6 alpha, 9 alpha-difluoro-16alpha-methyl-prednisolone (Flumethasone) on dairy cows. They observed that its administration affected milk and milk component yields, udder health, reproductive performance, and body weight changes. This study contributes to understanding the impact of 16alpha-methyl prednisolone derivatives in veterinary medicine (Swanson & Lind, 1976).
4. Pharmacokinetics of Modified Steroids
- Larsen et al. (2005) conducted a study on the phase solubility and structure of inclusion complexes of prednisolone and 6 alpha-methyl prednisolone with various cyclodextrins. This research provides insights into the pharmacokinetic properties of these steroids, essential for optimizing their therapeutic use (Larsen et al., 2005).
5. Impact on Human Behavior and Physiology
- Xin et al. (2020) studied the effects of prednisolone on behavior and hypothalamic-pituitary-interrenal (HPI) axis activity in zebrafish. This research sheds light on the broader implications of glucocorticoids like prednisolone on physiology and mood, providing a basis for understanding their impact on human health (Xin et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLPFCKNQAAMB-PPUNREKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha-Methyl Prednisolone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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